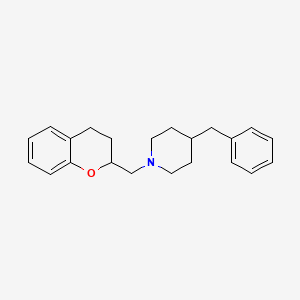

4-Benzyl-1-chroman-2-ylmethyl-piperidine

描述

属性

分子式 |

C22H27NO |

|---|---|

分子量 |

321.5 g/mol |

IUPAC 名称 |

4-benzyl-1-(3,4-dihydro-2H-chromen-2-ylmethyl)piperidine |

InChI |

InChI=1S/C22H27NO/c1-2-6-18(7-3-1)16-19-12-14-23(15-13-19)17-21-11-10-20-8-4-5-9-22(20)24-21/h1-9,19,21H,10-17H2 |

InChI 键 |

XIEPNNMDKPLLAY-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=CC=CC=C2OC1CN3CCC(CC3)CC4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Reductive Amination of N-Benzyl-4-piperidone

This two-step approach leverages N-benzyl-4-piperidone as a key intermediate:

Step 1: Synthesis of N-Benzyl-4-piperidone

N-Benzylation of 4-piperidone hydrochloride is achieved via nucleophilic substitution with benzyl chloride under basic conditions (NaHCO₃, ethanol, reflux). Typical yields exceed 95%:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Base | Sodium bicarbonate |

| Temperature | Reflux (78°C) |

| Reaction Time | 3 hours |

| Yield | 96.5% (Example 1,) |

Step 2: Reductive Amination with Chroman-2-ylmethylamine

N-Benzyl-4-piperidone undergoes reductive amination using chroman-2-ylmethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 12–24 hours, yielding 88–92% of the target compound.

Partial Reduction of 1-Benzyl-4-piperidinecarboxylate Esters

A scalable method involves selectively reducing ester groups to aldehydes, followed by condensation with chroman-2-ylmethanol:

Procedure :

-

Ester Reduction : 1-Benzyl-4-piperidinecarboxylate (ethyl or methyl ester) is treated with red aluminum (AlH₃·NHR₂) complexes at −5°C to 0°C.

-

Aldehyde Isolation : The intermediate aldehyde is purified via aqueous workup (NaOH, pH 11–13) and solvent extraction.

-

Chroman Coupling : The aldehyde reacts with chroman-2-ylmethanol under acidic catalysis (ZnCl₂, ethanol, reflux).

Optimization Data :

-

Reduction Efficiency : 94.3% yield when using AlH₃·morpholine complexes (Example 7,).

-

Temperature Sensitivity : Reactions above 0°C favor over-reduction to alcohols, reducing aldehyde yields by 15–20%.

Alternative Methodologies

Grignard Addition to N-Benzyl-4-cyanopiperidine

A less common route employs Grignard reagents to introduce the chroman moiety:

-

Cyanation : N-Benzyl-4-piperidone is converted to the corresponding nitrile using trimethylsilyl cyanide (TMSCN).

-

Grignard Reaction : Chroman-2-ylmethylmagnesium bromide adds to the nitrile, followed by acidic hydrolysis to yield the target amine.

Limitations :

-

Low functional group tolerance (e.g., ester groups incompatible).

-

Requires strict anhydrous conditions, limiting scalability.

Multicomponent Coupling Strategies

Zinc chloride-catalyzed one-pot reactions enable concurrent chroman ring formation and piperidine functionalization:

Reaction Scheme :

4-Hydroxycoumarin + Benzaldehyde + 1-Benzyl-4-aminopiperidine → this compound

Conditions :

-

Catalyst : 10 mol% ZnCl₂

-

Solvent : Ethanol, reflux

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield Range | Scalability | Key Advantage |

|---|---|---|---|

| Reductive Amination | 88–92% | High | Minimal purification steps |

| Partial Ester Reduction | 91–94% | Moderate | Industrial applicability |

| Multicomponent Coupling | 85–89% | Low | Atom economy |

化学反应分析

反应类型

4-苄基-1-色满-2-基甲基哌啶会发生多种化学反应,包括:

氧化: 该化合物可以用强氧化剂氧化。

还原: 还原反应可以用加氢或其他还原剂进行。

取代: 该化合物可以进行亲核或亲电取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 在钯催化剂存在下,通常使用氢气进行加氢。

取代: 烷基卤化物或酰氯等试剂可用于取代反应。

主要产物

这些反应产生的主要产物取决于所用特定条件和试剂。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

4-苄基-1-色满-2-基甲基哌啶在科学研究中具有多种用途:

化学: 它用作合成更复杂分子的构建块。

生物学: 研究该化合物潜在的生物活性,包括酶抑制和受体结合。

医药: 正在进行研究以探索其作为各种疾病治疗剂的潜力。

工业: 它用于开发新材料和化学工艺

作用机制

4-苄基-1-色满-2-基甲基哌啶的作用机制涉及它与特定分子靶标的相互作用。该化合物可能作为酶抑制剂或受体激动剂/拮抗剂,调节各种生化途径。 确切的机制取决于具体的应用和目标 .

相似化合物的比较

Fluorophenyl Piperidine Derivatives ()

Compounds such as 4-(4-Fluorophenyl)-4-hydroxy piperidine and 4-(4-methoxyphenyl)piperidine share the piperidine scaffold but differ in substituents. Key comparisons include:

- Polarity: Hydroxyl or methoxy groups (e.g., 4-(4-hydroxyphenyl)cyclohexanone) introduce hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the lipophilic benzyl-chroman system .

- Synthetic Utility : Many fluorophenyl piperidines serve as intermediates for antipsychotics or analgesics, whereas the chroman moiety in the target compound may confer antioxidant or CNS-modulating properties .

Spiro-Piperidine Systems ()

The compound 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione exemplifies a structurally complex spiro system. Differences include:

- In contrast, the single piperidine ring in this compound allows greater rotational freedom, which may broaden receptor interactions .

- Synthetic Complexity : Spiro systems require multi-step syntheses involving cyclization and stereochemical control, whereas the target compound’s synthesis likely focuses on straightforward alkylation or amination of the piperidine core .

Pyrimidine-Piperidine Hybrids ()

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine combines a piperidine with a pyrimidine ring. Key distinctions:

- Heterocyclic Diversity : Pyrimidine’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, often exploited in kinase inhibitors or antiviral agents. The chroman ring in the target compound, with its oxygen atom, may instead modulate redox pathways or lipid solubility .

- Bioactivity : Pyrimidine derivatives are associated with anticancer and antimicrobial activities, while chroman systems (e.g., in tocopherols) are linked to antioxidant effects, suggesting divergent therapeutic applications .

Structural and Functional Analysis Table

Research Implications and Limitations

The benzyl-chroman-piperidine architecture merits further exploration for CNS disorders or oxidative stress-related conditions. Contradictions in substituent effects (e.g., fluorophenyl vs. methoxy groups on solubility) highlight the need for structure-activity relationship (SAR) studies .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-Benzyl-1-chroman-2-ylmethyl-piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often synthesized using CHCl₃/MeOH as solvents under reflux conditions, with yields ranging from 50–57% depending on the substituents . Optimization involves varying reaction time, temperature, and stoichiometry. Purity validation via HPLC (e.g., retention time and peak area analysis) and elemental analysis (C, H, N percentages) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring substitution pattern and benzyl/chroman linkages. Mass spectrometry (MS) provides molecular weight validation, while UV/Vis spectroscopy (e.g., λmax at 249–296 nm) aids in detecting conjugated systems . Cross-referencing NMR chemical shifts with computational models (e.g., PubChem data) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Storage at -20°C in airtight containers minimizes degradation . Immediate decontamination with soap/water for skin exposure and ethanol for equipment is advised. Always consult updated safety data sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity assessments and elemental analysis data for this compound?

- Methodological Answer : Discrepancies often arise from residual solvents (in HPLC) or incomplete combustion (in elemental analysis). Validate purity via orthogonal methods:

- HPLC : Use gradient elution with UV detection to identify impurities.

- Elemental Analysis : Ensure complete sample combustion by adjusting oxygen flow and combustion time.

- Mass Balance : Combine results from both techniques to calculate overall purity .

Q. What factorial design approaches are suitable for optimizing synthesis parameters of this compound?

- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature, solvent ratio (e.g., CHCl₃/MeOH), and catalyst concentration on yield. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Virtual simulations using chemical software (e.g., process control tools) pre-screen conditions to reduce resource consumption .

Q. How do structural modifications at the piperidine ring influence the compound’s physicochemical and biological properties?

- Methodological Answer : Substituents at the 4-position (e.g., benzyl vs. chlorophenyl groups) alter lipophilicity (logP) and hydrogen-bonding capacity. Comparative studies using analogs (e.g., 4-(4-Chlorobenzyl)piperidine) reveal trends in solubility and receptor binding. Molecular docking and ADMET predictions guide rational design for targeted applications (e.g., neurological drug candidates) .

Q. What strategies mitigate compound degradation during long-term storage, and how is stability validated?

- Methodological Answer : Degradation is minimized by storing the compound under inert gas (N₂/Ar) at -20°C. Stability studies use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic HPLC and NMR analyses to detect decomposition products. Lyophilization improves stability for hygroscopic derivatives .

Data Analysis and Theoretical Frameworks

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Standardize assays using WHO-recommended cell lines and controls. Meta-analysis of published data identifies outliers, while dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency trends .

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic properties and reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict binding affinities with biological targets. PubChem’s cheminformatics tools (e.g., InChI key validation) ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。